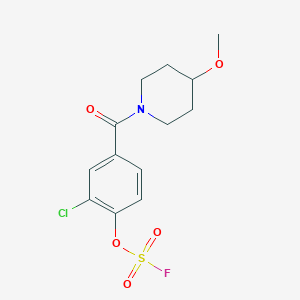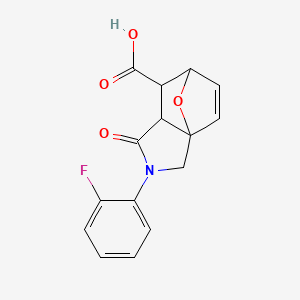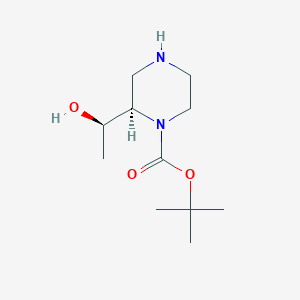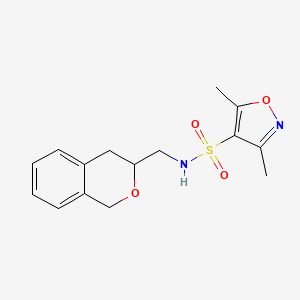![molecular formula C21H20FN3O2S B2588623 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1029734-59-5](/img/structure/B2588623.png)
2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the acetamide group would likely play a significant role in its three-dimensional structure and its chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the pyrimidine ring might undergo reactions at the carbon or nitrogen atoms, and the acetamide group could be involved in reactions with its carbonyl or amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique
Quantum Chemical Insights
A study by Mary et al. (2020) focused on the molecular structure and hydrogen-bonded interactions of a closely related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The research provided quantum chemical insights, including equilibrium geometry and natural bond orbital calculations, using density functional methods. This study is significant for understanding the molecular behavior of similar compounds, including their drug-likeness and molecular docking against SARS-CoV-2 protein, indicating potential antiviral properties (Mary et al., 2020).
Radiosynthesis for PET Imaging
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound structurally similar to the requested molecule. This radioligand is used for imaging the translocator protein with positron emission tomography (PET). The study outlines the synthesis process and potential application in imaging, highlighting the relevance of such compounds in medical diagnostics (Dollé et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and (2017) conducted studies on crystal structures of compounds with similar molecular frameworks. These studies provide insights into the conformation and structural behavior of such molecules, which are crucial for understanding their potential applications in various fields of scientific research, including material science and drug development (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Activity Studies
Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole and investigated their antimicrobial activity. This study demonstrates the potential of similar compounds, including the one , in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) explored compounds with a similar structure as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Their research contributes to the understanding of these compounds' roles in inhibiting enzymes critical in cancer cell proliferation, showcasing their potential in cancer therapy (Gangjee et al., 2008).
Interaction with Bovine Serum Albumin
Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, closely related to the molecule , and investigated their interactions with bovine serum albumin. This research is relevant for understanding the bioavailability and pharmacokinetics of such compounds (Meng et al., 2012).
Anti-HIV-1 Activity
Novikov et al. (2004) studied new derivatives of pyrimidin-4(3H)-one, similar to the requested compound, for their anti-HIV-1 activity. Such studies are crucial for discovering new therapeutic agents against HIV-1 (Novikov et al., 2004).
Safety And Hazards
Orientations Futures
Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, and its potential biological activity. This could include studies to optimize its synthesis, detailed characterization of its properties, and screening for activity against various biological targets .
Propriétés
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-6-14(2)8-17(7-13)27-20-10-21(24-12-23-20)28-11-19(26)25-16-5-4-15(3)18(22)9-16/h4-10,12H,11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLKLFMZQWYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

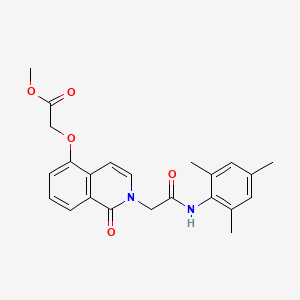
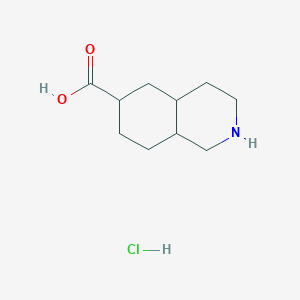
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
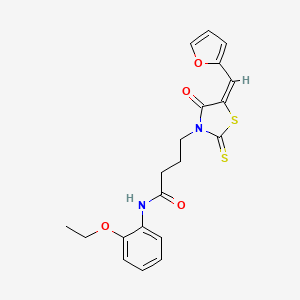
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)
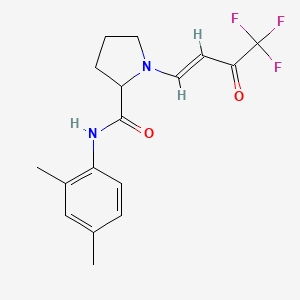
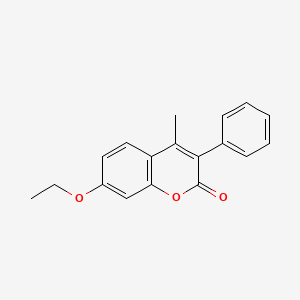
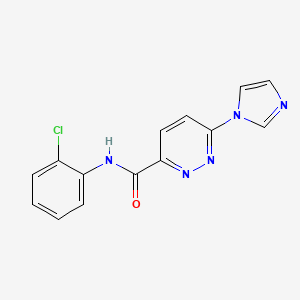
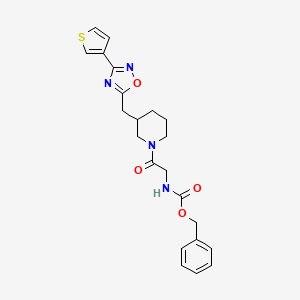
![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)
